molecular formula C7H10O3 B3049886 Ethyl 3-oxopent-4-enoate CAS No. 22418-80-0

Ethyl 3-oxopent-4-enoate

Cat. No.: B3049886
CAS No.: 22418-80-0
M. Wt: 142.15 g/mol
InChI Key: IEZWUJDDYLWKEP-UHFFFAOYSA-N
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Description

Ethyl 3-oxopent-4-enoate is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 3-oxopent-4-enoate , also known by its CAS number 4949-44-4, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a ketone and an ester functional group, which may contribute to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC₇H₁₀O₃
Molecular Weight142.16 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point193.0 ± 8.0 °C
Flash Point77.8 ± 0.0 °C

Biological Activity

Research into the biological activity of this compound has revealed several promising aspects:

  • Antioxidant Properties : Studies indicate that compounds with similar structures exhibit significant antioxidant activity, which can help mitigate oxidative stress in biological systems .
  • Enzyme Interaction : this compound has been investigated for its interactions with various enzymes, potentially influencing metabolic pathways. The compound's keto group may participate in redox reactions, affecting its reactivity .
  • Therapeutic Potential : Preliminary studies suggest that this compound may have therapeutic applications, particularly in drug development contexts, where it could serve as a lead compound for synthesizing more complex molecules .

Study on Antioxidant Activity

A study focusing on the antioxidant properties of this compound demonstrated that it scavenged free radicals effectively, exhibiting a dose-dependent response. The findings are summarized in the following table:

Concentration (µM)% Inhibition of DPPH Radical
1025%
5055%
10085%

This indicates a strong potential for use in formulations aimed at reducing oxidative damage.

Enzyme Inhibition Research

In another study, this compound was tested for its ability to inhibit carboxypeptidase U (CPU), an enzyme involved in fibrinolysis. The compound exhibited an IC₅₀ value of approximately 0.84μM0.84\,\mu M, suggesting considerable potency as a CPU inhibitor .

The proposed mechanism of action for this compound involves:

  • Hydrolysis : The ester bond can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with cellular targets.
  • Redox Reactions : The keto group can participate in redox reactions, enhancing the compound's reactivity and potential biological interactions .

Comparison with Related Compounds

This compound can be compared with several structurally similar compounds:

CompoundStructure ComparisonBiological Activity
Ethyl 4-methyl-3-oxopent-4-enoateMethyl group at the fourth position alters reactivitySimilar antioxidant properties
Methyl 3-oxopentanoateMethyl ester instead of ethyl; affects solubility and reactivityLower enzyme inhibition

These comparisons highlight the unique features of this compound that may influence its biological activity.

Properties

IUPAC Name

ethyl 3-oxopent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-6(8)5-7(9)10-4-2/h3H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZWUJDDYLWKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501664
Record name Ethyl 3-oxopent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22418-80-0
Record name Ethyl 3-oxopent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The ylide 3-oxo-4-(triphenylphosphoranylidene)butanoate (4.82 g, 12.36 mmol) is solved under argon atmosphere in 100 ml acetonitrile. Under vigorous stirring 2-cyclopropyl-4-(4-fluoro-phenyl)-quinoline-3-carbaldehyde (3 g, 10.3 mmol) is added in 5 portions and then heated to reflux. After 50 h the reaction is cooled to room temperature. The slight brown solvent is evaporated and the residue is dried under vacuum to obtain a brown waxy oil. Chromatography over silica gel with hexane:ethylacetate (4:1/v:v) give a yellow oil of 5-(2-cyclopropyl-4-fluoro-phenyl)-quinolin-3-yl)-3-oxo-pent-4-enoic acid ethyl ester. MS: 403.45
Name
3-oxo-4-(triphenylphosphoranylidene)butanoate
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
hexane ethylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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